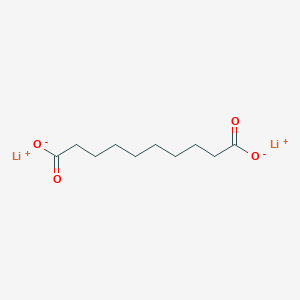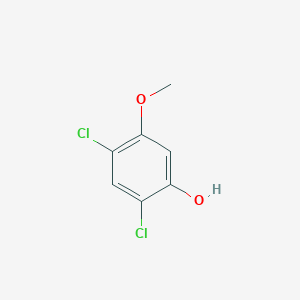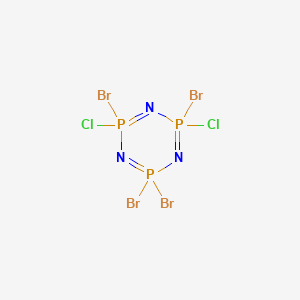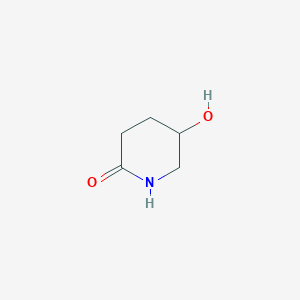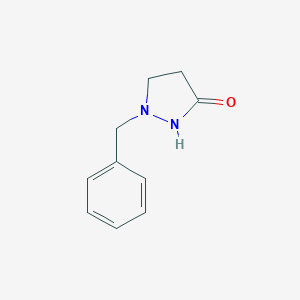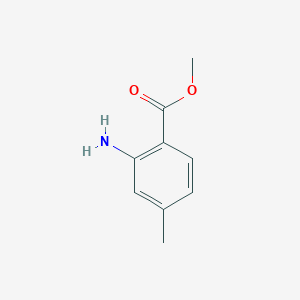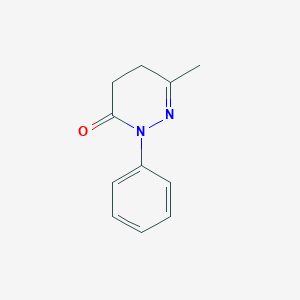
m-Chlorodiethylamino ethoxy-benzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Chlorodiethylamino ethoxy-benzanilide, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the phenethylamine family of drugs and is classified as a stimulant, empathogen, and hallucinogen. It is commonly referred to as "ecstasy" or "molly" and is often used recreationally at parties and music festivals.
Mecanismo De Acción
M-Chlorodiethylamino ethoxy-benzanilide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is responsible for regulating mood, appetite, and sleep. Dopamine and norepinephrine are neurotransmitters that are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
m-Chlorodiethylamino ethoxy-benzanilide has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin. m-Chlorodiethylamino ethoxy-benzanilide can also cause dehydration, muscle tension, and jaw clenching.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M-Chlorodiethylamino ethoxy-benzanilide has a number of advantages and limitations for use in laboratory experiments. Its ability to increase serotonin levels makes it useful for studying the role of serotonin in the brain. However, its psychoactive effects can make it difficult to study in a controlled environment. Additionally, the recreational use of m-Chlorodiethylamino ethoxy-benzanilide has led to a lack of standardization in the drug's purity and dosage, which can make it difficult to replicate results across studies.
Direcciones Futuras
There are a number of future directions for research on m-Chlorodiethylamino ethoxy-benzanilide. One area of interest is the use of m-Chlorodiethylamino ethoxy-benzanilide in the treatment of other mental health conditions, such as addiction and eating disorders. Additionally, there is interest in developing new drugs that are similar to m-Chlorodiethylamino ethoxy-benzanilide but have fewer side effects. Finally, there is a need for more research on the long-term effects of m-Chlorodiethylamino ethoxy-benzanilide use, both recreationally and therapeutically.
Métodos De Síntesis
M-Chlorodiethylamino ethoxy-benzanilide is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid to form isosafrole. Isosafrole is then reacted with hydroiodic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced using sodium borohydride to form m-Chlorodiethylamino ethoxy-benzanilide.
Aplicaciones Científicas De Investigación
M-Chlorodiethylamino ethoxy-benzanilide has been the subject of extensive scientific research due to its potential therapeutic benefits. Studies have shown that m-Chlorodiethylamino ethoxy-benzanilide can be used to treat post-traumatic stress disorder (PTSD), anxiety, and depression. m-Chlorodiethylamino ethoxy-benzanilide-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD and improving overall mental health.
Propiedades
Número CAS |
17822-73-0 |
|---|---|
Nombre del producto |
m-Chlorodiethylamino ethoxy-benzanilide |
Fórmula molecular |
C19H23ClN2O2 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(4-2)12-13-24-18-11-6-5-10-17(18)19(23)21-16-9-7-8-15(20)14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23) |
Clave InChI |
YQXNAUNZNMZNKH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Sinónimos |
N-(3-Chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




